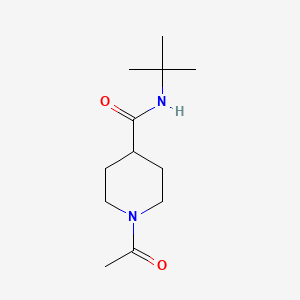

1-acetyl-N-(tert-butyl)-4-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Acetyl-N-(tert-butyl)-4-piperidinecarboxamide and related compounds involves complex organic synthesis techniques. Studies have described efficient and practical asymmetric synthesis methods for derivatives of this compound, highlighting key steps such as diastereoselective reduction and isomerization under basic conditions for the synthesis of nociceptin antagonists (H. Jona et al., 2009). Another study focuses on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for pharmaceuticals, through steps including acylation, sulfonation, and substitution (Min Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives related to 1-Acetyl-N-(tert-butyl)-4-piperidinecarboxamide has been elucidated through X-ray diffraction studies. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives have been characterized, revealing their linear and L-shaped molecular geometries, and providing insight into their crystal packing through Hirshfeld surface analysis (B. Kulkarni et al., 2016).

Chemical Reactions and Properties

Research on 1-Acetyl-N-(tert-butyl)-4-piperidinecarboxamide derivatives has explored their reactivity and functional group transformations. Domino reactions involving arylaldehydes and 1-acetylcyclopropanecarboxamides offer a pathway to highly functionalized spiropiperidine-2,4-diones through a series of tandem reactions, showcasing the compound's versatility in synthesis (J. Liu et al., 2010).

Applications De Recherche Scientifique

Synthesis of N-heterocycles

1-acetyl-N-(tert-butyl)-4-piperidinecarboxamide and its derivatives have been extensively used in the synthesis of N-heterocycles. Chiral sulfinamides, among which tert-butanesulfinamide is prominent, serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies facilitate the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, crucial components in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacodynamics and Therapeutic Use

Cisapride, a chemical relative to 1-acetyl-N-(tert-butyl)-4-piperidinecarboxamide, demonstrates the compound's significance in pharmacodynamics and therapeutic applications. As an orally administered prokinetic agent, cisapride enhances gastrointestinal motility without the central depressant or antidopaminergic effects common to related substances. Its efficacy in treating reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis underscores the potential of related compounds in gastrointestinal therapies (McCallum et al., 2012).

Fermentative Production and Biochemical Applications

The research extends into biochemical applications, including the fermentative production of acetoin, a compound used in foods, cigarettes, cosmetics, and as a plant growth promoter. The biochemical pathways and regulatory mechanisms of acetoin production in bacteria, including the potential role of 1-acetyl-N-(tert-butyl)-4-piperidinecarboxamide derivatives in enhancing or modulating this process, highlight the intersection of synthetic chemistry and microbial biotechnology (Xiao & Lu, 2014).

Supramolecular Chemistry and Material Science

In the realm of supramolecular chemistry and material science, derivatives of 1-acetyl-N-(tert-butyl)-4-piperidinecarboxamide play a critical role in the self-assembly of nanomaterials and polymers. Benzene-1,3,5-tricarboxamide (BTA), for instance, exemplifies the utility of piperidine derivatives in forming one-dimensional, nanometer-sized rod-like structures through H-bonding. These structures are foundational in applications ranging from nanotechnology and polymer processing to biomedical applications, showcasing the compound's versatility beyond its pharmaceutical significance (Cantekin et al., 2012).

Propriétés

IUPAC Name |

1-acetyl-N-tert-butylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(15)14-7-5-10(6-8-14)11(16)13-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLQEZGMLOGKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-tert-butylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)

![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)

![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)

![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)

![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)

![methyl 4-({[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4631875.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)

![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)

![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)